molecular formula C16H15ClN4 B11810525 N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline

N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline

Cat. No.: B11810525
M. Wt: 298.77 g/mol
InChI Key: OUVHKNYGWMHJDG-UHFFFAOYSA-N
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Description

N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline is a compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

The synthesis of N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reaction: The 3-chlorophenyl group is introduced via a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

    Coupling Reaction: The final step involves coupling the triazole derivative with 4-methylaniline using coupling agents like EDCI or DCC under controlled conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is used as a probe in biological studies to understand the interaction of triazole derivatives with various biological targets.

Mechanism of Action

The mechanism of action of N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent with a similar triazole ring structure.

    Voriconazole: Another antifungal agent with enhanced activity and a similar triazole core.

    Trazodone: An antidepressant that also contains a triazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C16H15ClN4

Molecular Weight

298.77 g/mol

IUPAC Name

N-[[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-methylaniline

InChI

InChI=1S/C16H15ClN4/c1-11-5-7-14(8-6-11)18-10-15-19-16(21-20-15)12-3-2-4-13(17)9-12/h2-9,18H,10H2,1H3,(H,19,20,21)

InChI Key

OUVHKNYGWMHJDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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